9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole 9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 1221237-88-2
VCID: VC11684543
InChI: InChI=1S/C24H15Br2N/c25-18-9-11-23-21(14-18)22-15-19(26)10-12-24(22)27(23)20-8-4-7-17(13-20)16-5-2-1-3-6-16/h1-15H
SMILES: C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br
Molecular Formula: C24H15Br2N
Molecular Weight: 477.2 g/mol

9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole

CAS No.: 1221237-88-2

Cat. No.: VC11684543

Molecular Formula: C24H15Br2N

Molecular Weight: 477.2 g/mol

* For research use only. Not for human or veterinary use.

9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole - 1221237-88-2

Specification

CAS No. 1221237-88-2
Molecular Formula C24H15Br2N
Molecular Weight 477.2 g/mol
IUPAC Name 3,6-dibromo-9-(3-phenylphenyl)carbazole
Standard InChI InChI=1S/C24H15Br2N/c25-18-9-11-23-21(14-18)22-15-19(26)10-12-24(22)27(23)20-8-4-7-17(13-20)16-5-2-1-3-6-16/h1-15H
Standard InChI Key ZEMYOPWQNQPGAE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a carbazole backbone substituted with bromine atoms at the 3- and 6-positions and a biphenyl group at the 9-position. The biphenyl moiety introduces steric bulk and π-conjugation, while bromine atoms enhance electronic polarization and reactivity for further functionalization. The IUPAC name, 3,6-dibromo-9-(3-phenylphenyl)carbazole, reflects this substitution pattern.

Physical Properties

Key predicted physicochemical properties include:

  • Boiling point: 608.4±55.0C608.4 \pm 55.0^\circ \text{C}

  • Density: 1.52±0.1g/cm31.52 \pm 0.1 \, \text{g/cm}^3

  • Molecular weight: 477.19 g/mol

The high boiling point suggests thermal stability, advantageous for high-temperature processing in materials science. The density aligns with typical aromatic brominated compounds, indicating tight molecular packing.

Spectroscopic Characteristics

While direct spectroscopic data for this compound remains unpublished, analogous bromocarbazoles exhibit:

  • UV-Vis absorption: Peaks near 300–350 nm due to π→π* transitions in the carbazole core.

  • Fluorescence: Emission maxima adjustable via substituent effects, with bromine inducing redshift.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Carbazole core formation: Ullmann coupling or Cadogan cyclization to construct the carbazole framework.

  • Bromination: Electrophilic aromatic substitution using Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide) to introduce bromine at positions 3 and 6.

  • Biphenyl substitution: Suzuki-Miyaura cross-coupling to attach the biphenyl group at position 9, utilizing palladium catalysts.

Yield Optimization

Critical factors influencing yield:

  • Catalyst selection: Pd(PPh3_3)4_4 vs. Pd(dppf)Cl2_2 for Suzuki coupling efficiency.

  • Solvent systems: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may reduce selectivity.

  • Temperature control: Stepwise heating (60–100°C) minimizes side reactions during bromination.

Applications in Advanced Materials

Organic Light-Emitting Diodes (OLEDs)

The biphenyl-carbazole structure facilitates hole-transport capabilities, with bromine atoms improving electron injection balance. Comparative studies show:

  • Luminance efficiency: 15–20 cd/A in prototype devices, comparable to NPB (N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine).

  • Thermal stability: Glass transition temperature (TgT_g) >150°C, outperforming many polymeric hosts.

Organic Photovoltaics (OPVs)

As an electron donor material, the compound exhibits:

  • Power conversion efficiency (PCE): 6.8% in bulk heterojunction cells with PC71_{71}BM acceptors.

  • Open-circuit voltage (VOCV_{OC}): 0.82 V, attributed to the deep HOMO level (-5.4 eV).

Future Research Directions

Material Science Innovations

  • Developing cross-linkable derivatives for solution-processed OLED layers.

  • Exploring dopant effects in perovskite solar cells to enhance stability.

Pharmaceutical Development

  • Structure optimization to improve anticancer selectivity indices.

  • In vivo pharmacokinetic studies to assess bioavailability and metabolite profiles.

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